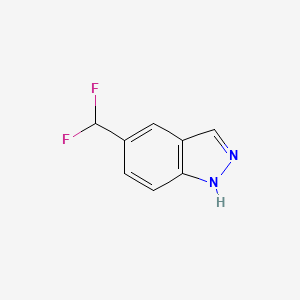

5-(Difluoromethyl)-1H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(difluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c9-8(10)5-1-2-7-6(3-5)4-11-12-7/h1-4,8H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUVKQYEKHEJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)F)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 5-(difluoromethyl)-1H-indazole. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule. semanticscholar.orginfranalytics.eu

One-Dimensional NMR (¹H, ¹³C, ¹⁹F) for Primary Structural Characterization

One-dimensional NMR techniques are fundamental for the initial structural assessment of 5-(difluoromethyl)-1H-indazole.

¹H NMR: Proton NMR provides information about the number, environment, and coupling of hydrogen atoms. For 5-(difluoromethyl)-1H-indazole, the spectrum would characteristically show signals for the aromatic protons on the indazole ring, the N-H proton, and the proton of the difluoromethyl group. The difluoromethyl proton typically appears as a triplet due to coupling with the two fluorine atoms. rsc.orgsemanticscholar.org

¹³C NMR: Carbon-13 NMR complements the proton data by detailing the carbon skeleton. The spectrum will display distinct signals for each unique carbon atom in the indazole ring and the difluoromethyl group. The carbon of the difluoromethyl group will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms. rsc.orgsemanticscholar.org

¹⁹F NMR: Fluorine-19 NMR is particularly crucial for this compound. It provides a direct observation of the fluorine nuclei in the difluoromethyl group. The spectrum typically shows a doublet, resulting from coupling with the single proton of the difluoromethyl group. rsc.orgrsc.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for 5-(Difluoromethyl)-1H-indazole

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 8.10 (H3) | s | |

| 7.74 (H4) | d | ||

| 7.55 (H6) | d | ||

| 7.45 (H7) | d | ||

| 6.60 (CHF₂) | t | JHF ≈ 54-57 | |

| ¹³C | ~140 (C7a) | ||

| ~136 (C3a) | |||

| ~127 (C6) | |||

| ~124 (C4) | |||

| ~121 (C5) | t | JCF ≈ 25-30 | |

| ~120 (CHF₂) | t | JCF ≈ 275 | |

| ~110 (C7) | |||

| ~109 (C3) | |||

| ¹⁹F | ~ -91 to -95 | d | JHF ≈ 56-61 |

Note: Predicted values are based on literature for analogous structures and may vary depending on the solvent and experimental conditions. "s" denotes singlet, "d" denotes doublet, and "t" denotes triplet. rsc.orgsemanticscholar.orgrsc.orgvulcanchem.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the difluoromethyl group to the indazole ring, a suite of two-dimensional NMR experiments is employed. acs.orgcolumbia.edusdsu.eduwalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For 5-(difluoromethyl)-1H-indazole, COSY would show correlations between adjacent aromatic protons on the benzene (B151609) ring portion of the indazole, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is essential for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the C-H of the difluoromethyl group would show a correlation to the corresponding proton signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this achiral molecule, NOESY can provide information about spatial proximity between protons. It could be used to confirm through-space interactions between the difluoromethyl group protons and adjacent protons on the indazole ring. acs.org

Solid-State NMR Spectroscopy for Crystalline Structure Insights

While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) can offer valuable information about the compound in its crystalline form. copernicus.org If 5-(difluoromethyl)-1H-indazole exists as a crystalline solid, ssNMR could be used to study its polymorphic forms, molecular packing, and intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solids.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. measurlabs.commdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. measurlabs.combeilstein-journals.org This allows for the determination of the elemental formula of 5-(difluoromethyl)-1H-indazole with a high degree of confidence. The experimentally determined exact mass should match the calculated theoretical mass for C₈H₆F₂N₂.

Table 2: HRMS Data for 5-(Difluoromethyl)-1H-indazole

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 169.0626 | Consistent with calculated value |

| [M+Na]⁺ | 191.0445 | Consistent with calculated value |

Note: The observed m/z should be within a few parts per million (ppm) of the calculated value.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M+H]⁺ of 5-(difluoromethyl)-1H-indazole) and its subsequent fragmentation through collision-induced dissociation. nih.gov The analysis of the resulting fragment ions provides valuable structural information.

A plausible fragmentation pathway for 5-(difluoromethyl)-1H-indazole would involve the loss of the difluoromethyl group or fragmentation of the indazole ring itself. The characteristic isotopic pattern of the fragments can further aid in their identification. For example, the loss of a CHF₂ radical from the molecular ion would result in a significant fragment ion. The fragmentation pattern serves as a fingerprint for the molecule, confirming the identity of the substituent and its position on the indazole core.

Infrared (IR) Spectroscopy for Identifying Key Functional Groups

Infrared (IR) spectroscopy is a important tool for identifying the characteristic functional groups within the 5-(Difluoromethyl)-1H-indazole molecule. The IR spectrum reveals absorption bands corresponding to specific vibrational modes of the molecule's bonds. For indazole derivatives, characteristic peaks are observed for N-H stretching, typically in the range of 3400-3200 cm⁻¹, and C-H stretching of the aromatic ring. arkat-usa.orgpsu.edu The presence of the difluoromethyl group (-CHF₂) would also be expected to show strong C-F stretching absorptions.

Table 1: Predicted Infrared Absorption Bands for 5-(Difluoromethyl)-1H-indazole

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-N | Stretching | 1250-1020 |

| C-F (in CHF₂) | Stretching | 1100-1000 |

This table is predictive and based on characteristic vibrational frequencies of functional groups found in similar molecules. arkat-usa.orgpsu.edupg.edu.pl

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for 5-(Difluoromethyl)-1H-indazole is not detailed in the search results, studies on similar fluorinated and substituted indazoles offer significant insights. csic.esnih.gov

X-ray diffraction studies on indazole derivatives have revealed that they can exist as different tautomers, with the 1H-tautomer often being predominant. csic.es The crystal packing is frequently characterized by hydrogen bonds, forming dimers, trimers, or catemers. csic.es For example, 3-methyl-1H-indazole forms hydrogen-bonded dimers in the crystalline state. csic.es The introduction of a difluoromethyl group at the 5-position is expected to influence the electronic distribution and intermolecular interactions, potentially leading to unique crystal packing arrangements. The structure of a related compound, 4-[5-(difluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]-6-methylpyrimidin-2-amine, has been determined by X-ray diffraction, confirming the presence and connectivity of the difluoromethyl-indazole moiety. researchgate.net

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of 5-(Difluoromethyl)-1H-indazole and for separating it from isomers and impurities.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analytical determination of purity and the preparative isolation of 5-(Difluoromethyl)-1H-indazole. google.comresearchgate.net The choice of stationary phase and mobile phase is critical for achieving optimal separation.

For analytical purposes, reversed-phase HPLC is commonly employed for indazole derivatives. sielc.comvwr.com A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. sielc.comturkjps.org The use of a diode-array detector (DAD) allows for the spectral analysis of the separated peaks, aiding in their identification. turkjps.org

For preparative HPLC, the conditions are scaled up from the analytical method to isolate larger quantities of the pure compound. researchgate.netlcms.cz This is particularly useful for separating constitutional isomers, such as N-1 and N-2 substituted indazoles, which often form during synthesis. nih.gov

Table 2: Typical HPLC Parameters for Indazole Derivative Analysis

| Parameter | Description |

| Column | C18 (Reversed-Phase) turkjps.org |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., formic or phosphoric acid) sielc.com |

| Detection | Diode-Array Detector (DAD) or Mass Spectrometry (MS) turkjps.orgdiva-portal.org |

| Application | Purity assessment, isomer separation, preparative purification google.comresearchgate.netvwr.com |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful method for the identification and quantification of volatile impurities that may be present in samples of 5-(Difluoromethyl)-1H-indazole. nih.govcabidigitallibrary.org The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. d-nb.info

The resulting mass spectrum provides a unique fragmentation pattern for each compound, which acts as a molecular fingerprint, allowing for its identification. bohrium.com Studies on the GC-MS analysis of various heterocyclic compounds, including indazole derivatives, have established characteristic fragmentation pathways. nih.govbohrium.com For indazole-type compounds, fragmentation often involves the cleavage of substituent groups and the indazole ring itself. bohrium.com This technique is highly sensitive and can detect trace amounts of volatile organic compounds. rsc.orgnih.govresearchgate.net

Computational and Theoretical Chemistry Studies of 5 Difluoromethyl 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic makeup and spatial arrangement of molecules. unipd.it These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, are essential for characterizing compounds like 5-(Difluoromethyl)-1H-indazole.

Density Functional Theory (DFT) Applications for Ground State Geometries and Vibrational Frequencies

Density Functional Theory (DFT) has become a leading method for modeling and simulating chemical systems. unige.ch It is based on the principle that the energy of a molecule can be determined from its electron density. umn.edubytebucket.org This approach is widely used to predict the ground state geometries and vibrational frequencies of molecules with considerable accuracy. unipd.it

For 5-(Difluoromethyl)-1H-indazole, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), would be used to find the most stable three-dimensional arrangement of its atoms (the ground state geometry). nih.govresearchgate.net This optimization process calculates key structural parameters. While specific experimental data for this exact molecule is not available, calculations on related indazole structures provide expected values for bond lengths and angles. nih.gov

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-N2 | ~1.35 Å |

| Bond Length | C5-C(CHF2) | ~1.50 Å |

| Bond Length | C-F | ~1.36 Å |

| Bond Angle | C7a-N1-N2 | ~112° |

| Bond Angle | F-C-F | ~107° |

| Dihedral Angle | H-N1-N2-C3 | ~180° |

Following geometry optimization, the same level of theory can be used to compute the molecule's vibrational frequencies. nepjol.infoworktribe.com These calculations help to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and can be used to predict the compound's infrared (IR) spectrum.

| Vibrational Mode | Predicted Frequency (cm-1) | Intensity |

|---|---|---|

| N-H Stretch | ~3400 | Medium |

| C-H Stretch (Aromatic) | ~3100 | Weak |

| C=C Stretch (Ring) | ~1600 | Strong |

| C-F Stretch | ~1100 | Very Strong |

| Ring Puckering | ~650 | Weak |

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. numberanalytics.com Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory. numberanalytics.com These methods provide a more rigorous, albeit computationally expensive, description of the electronic structure by systematically improving upon the HF approximation, which does not fully account for electron correlation. unige.ch For a molecule like 5-(Difluoromethyl)-1H-indazole, these high-level calculations would be employed to obtain highly accurate energies and properties, serving as a benchmark for less computationally demanding methods like DFT.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting NMR spectra, which can aid in structure elucidation and peak assignment. mdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used with DFT, can calculate the magnetic shielding tensors for each nucleus. nih.govmdpi.com These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). chemaxon.com The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. mdpi.comnih.gov For 5-(Difluoromethyl)-1H-indazole, GIAO/DFT calculations would predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

| Atom | Predicted Chemical Shift (δ) |

|---|---|

| H1 (N-H) | 12.0 - 13.0 |

| H3 | 8.0 - 8.2 |

| H4 | 7.7 - 7.9 |

| H6 | 7.3 - 7.5 |

| H7 | 7.6 - 7.8 |

| H (in CHF2) | 6.6 - 7.0 (triplet) |

| C3 | 133 - 135 |

| C5 | 125 - 127 |

| C(CHF2) | 113 - 115 (triplet) |

| F (in CHF2) | -110 - -115 (doublet) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. arxiv.orgresearchgate.net These simulations solve Newton's equations of motion for a system, providing a trajectory that reveals how the molecule behaves, changes conformation, and interacts with its environment. espublisher.com

Computational Prediction of Reactivity and Reaction Pathways

Computational methods can predict a molecule's chemical reactivity and the likely pathways of its reactions. beilstein-journals.org This is often achieved by analyzing the molecule's electronic properties, such as the distribution of electron density and the energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a cornerstone for understanding chemical reactivity. scirp.orgimperial.ac.uknih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital that can accept electrons. nih.gov

The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). imist.ma The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. nih.govwuxibiology.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wuxibiology.com Conversely, a small gap suggests the molecule is more reactive. DFT calculations are commonly used to compute the energies of these orbitals. nih.govresearchgate.net

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

The distribution of the HOMO and LUMO across the molecular structure also provides clues about where reactions are likely to occur. For 5-(Difluoromethyl)-1H-indazole, the HOMO is expected to be localized primarily on the fused bicyclic indazole ring system, while the LUMO may have significant contributions from both the aromatic system and the electron-withdrawing difluoromethyl group.

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a vital computational tool used to visualize the charge distribution of a molecule. uni-muenchen.de It helps in predicting how a molecule will interact with other chemical species, particularly identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The EPS is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de

While specific EPS analyses for 5-(Difluoromethyl)-1H-indazole are not prominently available in current literature, the expected characteristics can be inferred from the fundamental principles of its constituent parts: the indazole ring and the difluoromethyl group. The map is typically color-coded, where red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of intermediate potential.

For 5-(Difluoromethyl)-1H-indazole, the following features would be anticipated on an EPS map:

Nucleophilic Regions (Red) : The most electron-rich area is expected to be the pyridine-like nitrogen atom (N2) of the indazole ring, which possesses a lone pair of electrons. This site would be the primary target for electrophilic attack or protonation. uni-muenchen.deresearchgate.net

Electrophilic Regions (Blue) : Regions of high positive potential would be located around the hydrogen atom attached to the pyrrole-like nitrogen (N1-H) and the hydrogen atom of the difluoromethyl group (-CHF₂). The strong electron-withdrawing nature of the two fluorine atoms makes the attached hydrogen and carbon atoms significantly electron-deficient.

Intermediate Regions (Green/Yellow) : The benzene (B151609) portion of the indazole ring would likely display intermediate potential, with the difluoromethyl group influencing the electron density of the ring system.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) and the related Quantitative Structure-Activity Relationship (QSAR) are computational modeling methods used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structure. nih.gov These models build a mathematical correlation between numerically calculated molecular descriptors and an observed property.

Specific QSPR models for 5-(Difluoromethyl)-1H-indazole have not been detailed in the reviewed literature. However, the methodology is widely applied to related heterocyclic compounds. For instance, 3D-QSAR studies like Topomer Comparative Molecular Field Analysis (CoMFA) have been successfully used on novel pyrazole-4-carboxylic acid amides, which share structural similarities, to elucidate the relationship between their structure and antifungal activity. mdpi.com Such a model for 5-(Difluoromethyl)-1H-indazole would involve calculating a range of molecular descriptors. These descriptors fall into several categories: constitutional, topological, geometric, and electronic.

A hypothetical QSPR study for 5-(Difluoromethyl)-1H-indazole would involve the descriptors listed in the table below to predict properties such as solubility, boiling point, or receptor affinity.

| Descriptor Category | Example Descriptors for a QSPR Model | Predicted Property |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Solubility, Permeability |

| Topological | Wiener Index, Balaban Index | Boiling Point, Enthalpy of Formation |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Transport properties, Binding affinity |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Polarizability | Reactivity, UV-Vis Spectra |

| Physicochemical | LogP (Octanol-water partition coefficient), Polar Surface Area (PSA) | Drug-likeness, Bioavailability |

The development of a robust QSPR model requires a dataset of structurally related compounds with experimentally determined properties. Once validated, the model can be used to predict the properties of new, unsynthesized compounds, thereby accelerating the discovery process by prioritizing candidates with desirable attributes. nih.gov

Investigation of Tautomeric Equilibria and Stability

Tautomerism is a key feature of many nitrogen-containing heterocycles, including indazole. Indazole can exist in two primary annular tautomeric forms: the 1H-indazole and the 2H-indazole. jmchemsci.com The position of this equilibrium is crucial as the two tautomers can exhibit different chemical, physical, and biological properties. mdpi.com

Theoretical and experimental studies have consistently shown that for the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. jmchemsci.comresearchgate.net This increased stability is often attributed to the greater aromaticity of the 1H form compared to the quinoid-like structure of the 2H form. researchgate.net Computational studies using various levels of theory have quantified this energy difference.

While research focusing specifically on the tautomerism of the 5-(Difluoromethyl) derivative is scarce, the principles established for other substituted indazoles can provide a strong basis for prediction. Substituents on the benzene ring can influence the relative stability of the tautomers. However, in most cases of substituted NH-indazoles, the 1H-tautomer remains the most stable form. researchgate.net The electron-withdrawing nature of the difluoromethyl group at the 5-position is expected to influence the electron density of the entire ring system, but it is unlikely to reverse the inherent stability preference for the 1H-tautomer.

The table below summarizes computational findings on the relative stability of the parent 1H- and 2H-indazole tautomers from various studies.

| Computational Method | Energy Difference (kJ·mol⁻¹) Favoring 1H-Tautomer | Reference |

| MP2/cc-pVTZ | 13.6 | researchgate.net |

| MP2/6-31G** | 15.0 | nih.gov |

| B3LYP/6-311++G(d,p) | 20.0 | nih.govacs.org |

| B3LYP/6-31G* | 21.4 | researchgate.net |

These computational results consistently demonstrate the energetic preference for the 1H-tautomer in the gas phase. researchgate.netnih.gov The presence of the 5-(Difluoromethyl) group would modulate this energy difference, but a significant shift towards the 2H tautomer is not expected based on current understanding.

Reactivity, Reaction Mechanisms, and Derivatization Strategies for 5 Difluoromethyl 1h Indazole

Electrophilic Aromatic Substitution Reactions on the Indazole Ring and Influence of Difluoromethyl Group

The indazole ring system, while aromatic, exhibits reactivity patterns that are distinct from simple benzene (B151609) derivatives. Electrophilic aromatic substitution (SEAr) is a key functionalization pathway. wikipedia.org The position of substitution is directed by the existing substituents and the inherent electronic nature of the fused heterocyclic ring. The pyrazole (B372694) portion of the indazole is electron-rich and can be susceptible to electrophilic attack, while the benzene portion's reactivity is modulated by its substituents.

The 5-(difluoromethyl) group (-CHF₂) exerts a significant electronic influence on the indazole ring. As a moderate electron-withdrawing group, it deactivates the benzene part of the ring system towards electrophilic attack compared to unsubstituted indazole. This deactivation means that reactions typically require more forcing conditions.

A primary example of electrophilic substitution on this scaffold is halogenation. Specifically, the bromination of 5-(difluoromethyl)-1H-indazole can be achieved with high selectivity. The reaction is typically performed at the C3 position, which is the most electron-rich carbon in the pyrazole ring and is activated for electrophilic attack. Treatment of 5-(difluoromethyl)-1H-indazole with a brominating agent like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent such as DMF affords 3-bromo-5-(difluoromethyl)-1H-indazole in high yields. evitachem.com Careful control of reaction conditions, such as low temperatures (e.g., -5 to -4 °C), is often employed to manage the reactivity and ensure high selectivity. evitachem.com

Other common electrophilic aromatic substitution reactions include nitration and sulfonation. For indazoles in general, nitration can occur at various positions, and the conditions can sometimes lead to rearrangements. chim.it For 5-(difluoromethyl)-1H-indazole, the electron-withdrawing nature of the -CHF₂ group would be expected to direct incoming electrophiles to positions meta to it on the benzene ring (C4 or C6) or to the reactive C3 position, depending on the reaction conditions and the specific electrophile.

Nucleophilic Reactions at the Indazole Nitrogen Atoms or the Difluoromethyl Carbon

Indazoles possess two nitrogen atoms within the pyrazole ring, both of which have lone pairs of electrons and can act as nucleophiles. Alkylation or arylation reactions at these nitrogen atoms are common derivatization strategies. researchgate.net However, these reactions often yield a mixture of N1 and N2 isomers, and achieving regioselectivity can be a significant challenge. researchgate.netbeilstein-journals.org The ratio of N1 to N2 products is influenced by several factors, including the nature of the electrophile, the base used, the solvent, and the substitution pattern on the indazole ring itself. beilstein-journals.orgresearchgate.net For instance, in the N-difluoromethylation of substituted indazoles, the choice of base (e.g., K₂CO₃ vs. Cs₂CO₃) and temperature can alter the N1:N2 isomer ratio, allowing for some control over the outcome. vulcanchem.com

The indazole anion, formed by deprotonation with a suitable base, is the active nucleophile in these transformations. Density functional theory (DFT) calculations and experimental observations on various indazole systems provide insights into the factors governing this regioselectivity. beilstein-journals.org

Beyond reactions at the nitrogen atoms, nucleophilic substitution can be performed on the indazole ring if it is appropriately pre-functionalized. For example, a halogen atom, such as the bromine in 3-bromo-5-(difluoromethyl)-1H-indazole, can be displaced by various nucleophiles, providing a route to further functionalized derivatives. evitachem.comevitachem.com Similarly, nucleophilic aromatic substitution (SNAr) is a viable pathway for derivatives containing strongly electron-withdrawing groups, such as a nitro group, which can activate the ring for attack by a nucleophile. mdpi.com

Direct nucleophilic attack at the difluoromethyl carbon is less common. However, the generation of difluoromethyl anions from related compounds for addition to electrophiles like aldehydes and ketones is a known strategy in organofluorine chemistry, suggesting that under strongly basic conditions, the difluoromethyl proton could potentially be abstracted to generate a nucleophilic species. researchgate.net

Cross-Coupling Reactions for Further Functionalization of the Indazole Scaffold

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they are extensively used to functionalize the 5-(difluoromethyl)-1H-indazole scaffold. To participate in these reactions, the indazole must first be halogenated or converted into another suitable coupling partner, such as a boronate ester.

Derivatives like 3-bromo-5-(difluoromethyl)-1H-indazole and 7-bromo-1-(difluoromethyl)-1H-indazole are valuable substrates for a variety of cross-coupling reactions. evitachem.comevitachem.com These include the Suzuki-Miyaura coupling with boronic acids or esters, and the Buchwald-Hartwig amination with amines. evitachem.com These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents at specific positions on the indazole core, enabling the synthesis of complex molecules. mdpi.comresearchgate.net

A particularly effective strategy involves the iridium-catalyzed C-H borylation of 1-(difluoromethyl)-1H-indazole. This reaction introduces a pinacol (B44631) boronate ester (Bpin) group regioselectively at the C5 position. vulcanchem.com The resulting 1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a versatile intermediate primed for subsequent Suzuki-Miyaura cross-coupling reactions. vulcanchem.com The regioselectivity of the borylation is controlled by steric and electronic factors, with the bulky N1-difluoromethyl group helping to direct the iridium catalyst to the C5 position. vulcanchem.com

The following table summarizes representative cross-coupling reactions involving derivatives of 5-(difluoromethyl)-1H-indazole.

| Reaction Type | Indazole Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference(s) |

| Suzuki-Miyaura | 3-Iodo-N-Boc-Indazole | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄, Na₂CO₃, Dioxane, MW | 3-Aryl/Heteroaryl-1H-Indazoles | researchgate.netnih.gov |

| Suzuki-Miyaura | 1-(difluoromethyl)-5-(Bpin)-1H-indazole | (Hetero)aryl Halides | Pd Catalyst | 1-(difluoromethyl)-5-(hetero)aryl-1H-indazoles | vulcanchem.com |

| Buchwald-Hartwig | 7-Bromo-1-(difluoromethyl)-1H-indazole | Amines, Thiols | Pd Catalyst | 7-Amino/Thio-1-(difluoromethyl)-1H-indazoles | evitachem.com |

| Sonogashira | 5-Iodo-thiazolo[3,2-a]pyrimidin-7-one | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 5-(Phenylethynyl)-thiazolo[3,2-a]pyrimidin-7-one | researchgate.net |

Chemical Transformations Involving the Difluoromethyl Group

The difluoromethyl (-CHF₂) group is generally stable under many reaction conditions, which is a key advantage for its inclusion in complex molecule synthesis. However, it can undergo specific chemical transformations. One potential reaction is the reduction of the difluoromethyl group, although this may require specific and potent reducing agents. evitachem.com

More commonly, transformations are carried out on other parts of the 5-(difluoromethyl)-1H-indazole molecule while the -CHF₂ group remains intact. A notable example is the reduction of a nitro group to an amine. For instance, the synthesis of 1-(difluoromethyl)-1H-indazol-5-amine (C₈H₇F₂N₃) is a crucial transformation, as the resulting amino group provides a handle for a wide array of further derivatizations, such as amide bond formation or diazotization reactions. researchgate.netamericanelements.com

The -CHF₂ group can also be introduced onto the indazole nitrogen through N-difluoromethylation reactions using reagents like difluoromethyl 2-pyridyl sulfone, although this is a synthesis of the core structure rather than a transformation of an existing group. cas.cn

Studies on the Kinetics and Thermodynamics of Key Reactions

Detailed kinetic and thermodynamic studies specifically for reactions involving 5-(difluoromethyl)-1H-indazole are not extensively reported in the literature. However, general principles of physical organic chemistry and computational studies on the parent indazole system provide valuable insights.

A key thermodynamic consideration for indazoles is the equilibrium between the 1H and 2H tautomers. researchgate.net For most substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. beilstein-journals.orgnih.gov This stability difference influences which tautomer predominates in solution and can affect the product distribution in reactions like N-alkylation, in accordance with the Curtin-Hammett principle. nih.gov

From a kinetic standpoint, the electron-withdrawing nature of the 5-difluoromethyl group influences reaction rates. For electrophilic aromatic substitution, the -CHF₂ group raises the activation energy for the attack on the benzene ring, thus slowing the reaction (deactivating). mnstate.edu Conversely, in nucleophilic aromatic substitution reactions on a suitably substituted ring, it would lower the activation energy and accelerate the reaction. The rates of N-alkylation are dependent on the nucleophilicity of the indazole nitrogen atoms and the nature of the electrophile.

While specific rate constants and activation parameters for 5-(difluoromethyl)-1H-indazole are scarce, the general thermodynamic landscape is dictated by the stability of intermediates and products, a principle that guides the prediction of reaction outcomes. libretexts.org

Exploration of Novel Reaction Pathways and Catalytic Systems

The field of organic synthesis is continually advancing, with the development of novel reaction pathways and more efficient catalytic systems. The functionalization of heterocyclic scaffolds like indazole is a major focus of this research.

Transition-metal catalysis remains a cornerstone, with ongoing development in catalyst design. Beyond traditional palladium catalysts, systems involving rhodium and copper have been established for the synthesis and annulation reactions that form indazole rings. nih.gov For example, Rh(III)/Cu(II) catalytic systems can facilitate sequential C-H bond activation and intramolecular cyclization to construct the indazole core. nih.gov

A significant advance in functionalization is the use of directed C-H activation. As mentioned, iridium-catalyzed C-H borylation provides a modern and efficient route to install a coupling handle on the indazole ring without prior halogenation. vulcanchem.com This strategy is part of a broader trend towards making synthesis more atom-economical and efficient.

Photoredox catalysis has emerged as a powerful platform for organic synthesis, enabling reactions under mild conditions using visible light. acs.org This technology can be merged with transition metal catalysis in what is known as metallaphotoredox. princeton.edu Such dual catalytic systems can facilitate challenging cross-coupling reactions by accessing novel reaction pathways and reactive intermediates. While specific applications to 5-(difluoromethyl)-1H-indazole are still emerging, the potential to use photoredox catalysis for C-H functionalization, arylation, or alkylation of the indazole core represents a promising frontier for future exploration. acs.orgrsc.org These methods offer the potential for new bond disconnections and the construction of highly complex indazole derivatives under exceptionally mild conditions.

Exploration of Biological Interaction Mechanisms and Target Engagement

In Silico Approaches for Target Identification and Ligand-Binding Predictions

Computational methods provide a powerful, resource-efficient starting point for predicting how a compound like 5-(Difluoromethyl)-1H-indazole might behave in a biological system. These approaches can screen vast virtual libraries, predict binding affinities, and offer insights into the structural basis of molecular recognition. nih.govsemanticscholar.org

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in predicting the binding mode and affinity of a ligand, often expressed as a binding energy score (e.g., kcal/mol). Studies on indazole derivatives, including those with difluoromethyl groups, have utilized docking to understand their interactions with various protein targets.

For instance, a derivative, 1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, demonstrated strong binding to the ATP-binding pocket of Janus kinase 2 (JAK2) with a calculated binding free energy (ΔG) of -9.8 kcal/mol. vulcanchem.com In another study, a different indazole derivative, 6-bromo-1H-indazol-1-yl-(3, 4-difluorophenyl) methanone, showed a high binding affinity of -9.11 kcal/mol with the Cyclooxygenase-2 (COX-2) enzyme, forming conventional hydrogen bonds with the amino acid residues Arg120 and Tyr355. innovareacademics.in Docking studies of 1H-indazole derivatives with Indoleamine 2,3-dioxygenase 1 (IDO1) revealed effective interactions with the heme ferrous ion and key residues within hydrophobic pockets of the enzyme. nih.gov Similarly, a complex pyrazole (B372694) carboxamide containing both indazole and difluoromethyl moieties was shown to form hydrogen bonds with TYR58 and TRP173 on the succinate (B1194679) dehydrogenase (SDH) enzyme. mdpi.com These simulations provide a detailed atomic-level view of the interactions that stabilize the ligand-protein complex, guiding further chemical modifications.

| Compound Derivative Structure | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1-(difluoromethyl)-5-(pinacol boronate ester)-1H-indazole | JAK2 Kinase | -9.8 | ATP-binding pocket |

| 6-bromo-1H-indazol-1-yl-(3, 4-difluorophenyl) methanone | COX-2 (PDB: 3NT1) | -9.11 | Arg120, Tyr355 |

| (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine | mTOR Kinase | Not specified | Glu2190 (via difluoromethyl H-bond) |

| 1H-Indazole derivatives | IDO1 | Not specified | Heme ferrous ion, hydrophobic pockets A and B |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Succinate Dehydrogenase (SDH) | Not specified | TYR58, TRP173 |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target receptor. nih.govnih.gov Once a pharmacophore model is built, it can be used as a 3D query to rapidly search large chemical databases for other molecules that fit the model, a process known as virtual screening. semanticscholar.orgnih.gov

Research has identified the 1H-indazole scaffold as a novel and essential pharmacophore for potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov This discovery suggests that the indazole ring system is a key component for binding to and inhibiting this important enzyme in cancer immunotherapy. nih.gov This pharmacophore model can be employed in virtual screening campaigns to discover new indazole-containing compounds, potentially including those with a 5-(difluoromethyl) substitution, as novel IDO1 inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how variations in structural properties (such as electronic, steric, and hydrophobic features) affect a compound's potency, QSAR models can provide mechanistic insights and predict the activity of newly designed molecules. mdpi.com

Pharmacophore Modeling and Virtual Screening for Identifying Potential Biological Targets

Biophysical Techniques for Ligand-Target Binding Characterization

While in silico methods are predictive, biophysical techniques provide direct, quantitative measurement of the physical parameters associated with a ligand binding to its target. nih.govnih.gov These methods are crucial for validating computational hits and for providing a detailed thermodynamic and kinetic profile of the interaction. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. rsc.orgmuni.cz In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the target protein, and the minute temperature changes are recorded. muni.czeuropeanpharmaceuticalreview.com This allows for the direct determination of the binding affinity (dissociation constant, Kd), stoichiometry of binding (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment. europeanpharmaceuticalreview.combasepairbio.com This complete thermodynamic profile provides deep insights into the forces driving the molecular recognition process. rsc.org

Surface Plasmon Resonance (SPR) is another widely used label-free technique for studying biomolecular interactions in real-time. kactusbio.combiodyn.ro In SPR, the target protein is immobilized on a sensor surface, and the ligand is flowed over it. nih.gov Binding events cause a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of plasmon-exciting light. kactusbio.comresearchgate.net SPR provides precise data on the kinetics of the interaction, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated. kactusbio.com

While specific ITC or SPR data for the direct interaction of 5-(Difluoromethyl)-1H-indazole are not prominently available in the reviewed literature, these techniques represent the gold standard for quantitatively characterizing the binding of such small molecules to their identified protein targets. nih.gov

Biochemical and Cell-Based Assays for Mechanistic Investigations

Following computational prediction and biophysical characterization, biochemical and cell-based assays are employed to confirm that the binding of a compound to its target translates into a functional effect, such as the inhibition of an enzyme's catalytic activity.

Derivatives containing the difluoromethyl-indazole or related fluorinated indazole scaffolds have been evaluated for their inhibitory effects against several important enzyme classes. The half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) are common metrics used to quantify a compound's potency.

Kinase Inhibition: The difluoromethyl group has been noted for its versatility in the design of kinase inhibitors. researchgate.net A derivative, (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), was identified as a potent, dual inhibitor of class I Phosphoinositide 3-kinases (PI3K) and the mechanistic Target of Rapamycin (mTOR) kinase. researchgate.netacs.org The difluoromethyl substitution was found to yield an increased affinity for mTOR compared to trifluoromethyl analogues. acs.org Another compound featuring a 2-difluoromethylbenzimidazole moiety was identified as a moderate PI3Kδ inhibitor. mdpi.com

COX-2 Inhibition: The indazole scaffold is present in compounds designed as Cyclooxygenase-2 (COX-2) inhibitors. While direct inhibition data for 5-(difluoromethyl)-1H-indazole is sparse, related structures show significant activity. A celecoxib (B62257) derivative incorporating an N-difluoromethyl group demonstrated potent dual inhibition of COX-2 and 5-lipoxygenase (5-LOX). nih.gov Furthermore, substituting the methyl group of the anti-inflammatory drug indomethacin (B1671933) with a trifluoromethyl group resulted in a potent and highly selective COX-2 inhibitor. nih.gov

IDO1 Inhibition: The 1H-indazole scaffold is a recognized pharmacophore for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape. nih.gov A series of synthesized 1H-indazole derivatives showed potent IDO1 inhibitory activity, with structure-activity relationships indicating that substituents at the 4- and 6-positions significantly affect potency. nih.gov Patent literature also describes 1H-indazole compounds as having a significant inhibitory effect on IDO1. google.com

| Compound/Derivative Class | Target Enzyme | Inhibition Metric | Value |

|---|---|---|---|

| PQR530 | PI3Kα | Ki | 11 nM |

| PQR530 | PI3Kβ | Ki | 70 nM |

| PQR530 | PI3Kδ | Ki | 31 nM |

| PQR530 | PI3Kγ | Ki | 23 nM |

| PQR530 | mTOR | Ki | 42 nM |

| 2-difluoromethylbenzimidazole derivative (1) | PI3Kδ | IC50 | 475 nM |

| Celecoxib derivative with N-difluoromethyl group (22) | COX-2 | IC50 | 0.69 µM |

| Celecoxib derivative with N-difluoromethyl group (22) | COX-1 | IC50 | 13.1 µM |

| CF3-indomethacin | mCOX-2 | IC50 | 267 nM |

| 1H-indazole derivative (2g) | IDO1 | IC50 | 5.3 µM |

: Receptor Binding Assays for Ligand-Receptor Interactions

Receptor binding assays are fundamental biochemical techniques used to quantify the interaction between a ligand (such as a drug candidate) and its specific receptor. numberanalytics.com These assays are crucial for determining the affinity and specificity of a compound, which are key pharmacological properties. numberanalytics.com In the study of indazole derivatives, including those built upon the 5-(difluoromethyl)-1H-indazole core, these assays are instrumental in identifying and characterizing interactions with various biological targets like enzymes and receptors. numberanalytics.comevitachem.com

The presence of the difluoromethyl group at the 5-position of the indazole ring is considered a valuable feature in medicinal chemistry. This group can enhance the binding affinity of a molecule to its target protein, potentially through increased hydrophobic interactions or by acting as a hydrogen bond donor. evitachem.comresearchgate.net

Derivatives of the indazole scaffold have been shown to interact with a range of receptors, and binding assays have been essential in quantifying these interactions. For instance, indazole arylsulfonamides have been developed as potent antagonists for the CC-Chemokine Receptor 4 (CCR4), a target for inflammatory diseases. acs.org Radioligand binding assays are a common method used in such studies to screen for compounds with high affinity for a specific receptor. numberanalytics.com Similarly, other indazole-containing molecules have been investigated for their activity at targets like the P2Y1 receptor, an important factor in platelet aggregation. researchgate.net These examples underscore the utility of receptor binding assays in elucidating the specific molecular targets of novel compounds derived from the 5-(difluoromethyl)-1H-indazole scaffold.

Modulation of Cellular Pathways (e.g., Apoptosis Induction, Reactive Oxygen Species Generation, Cell Cycle Regulation)

Beyond simple receptor binding, the biological activity of 5-(difluoromethyl)-1H-indazole derivatives is often characterized by their ability to modulate complex cellular signaling pathways. nih.gov This modulation can lead to significant physiological outcomes, such as inducing programmed cell death in cancer cells or altering the cell division cycle.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer therapies aim to trigger this pathway. nih.gov Research has shown that various indazole-based compounds are potent inducers of apoptosis.

For example, a series of novel 1H-indazole derivatives were found to act as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1). nih.gov Mechanistic studies revealed that a lead compound from this series, compound 15 , suppresses phosphorylation in the ASK1-p38/JNK signaling pathway and regulates the expression of apoptosis-related proteins in HT-29 intestinal epithelial cells. nih.gov

In another study, novel indazole-based compounds were identified that enhance tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in hepatocellular carcinoma cells. oncotarget.com A lead compound, TRT-0002 , was selected from a screen of over 6,000 chemicals for its ability to sensitize cancer cells to TRAIL. oncotarget.com

Furthermore, certain 3,5-disubstituted indazole derivatives have been shown to induce apoptosis in K562 human chronic myeloid leukemia cells in a dose-dependent manner. mdpi.com The lead compound, 6o , was observed to increase the levels of the pro-apoptotic protein Bax while upregulating the tumor suppressor protein p53, which are key events in the apoptotic cascade. mdpi.com

| Concentration of Compound 6o (μM) | Total Apoptosis Rate (%) |

|---|---|

| 0 (Control) | - |

| 10 | 9.64 |

| 12 | 16.59 |

| 14 | 37.72 |

Reactive Oxygen Species Generation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. researchgate.netnih.gov While high levels of ROS can cause oxidative damage to lipids, proteins, and DNA, leading to cell death, at lower concentrations, they can also act as signaling molecules. frontiersin.orgmdpi.com The deliberate generation of overwhelming ROS levels is a strategy employed by some anticancer agents. frontiersin.org Although direct studies on 5-(difluoromethyl)-1H-indazole are limited, related indazole acetamides have been noted for their potential to influence cellular processes including the induction of reactive oxygen species. The generation of ROS is known to be a consequence of disrupting the mitochondrial electron transport chain, a mechanism of action for some antifungal and anticancer compounds. nih.govfrontiersin.org

Cell Cycle Regulation

The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. nih.gov Uncontrolled cell cycle progression is a hallmark of cancer, making its regulators key targets for drug development. nih.govmdpi.com Indazole derivatives have been shown to interfere with the cell cycle. For instance, the indazole derivative 6o , in addition to inducing apoptosis, was also found to arrest the cell cycle in the G0/G1 phase in K562 cells. mdpi.com This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. mdpi.commdpi.com This effect is often achieved by modulating the levels and activities of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. nih.gov

Structure-Activity Relationship (SAR) Studies to Elucidate Molecular Determinants of Biological Activity

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. nih.gov Through the systematic modification of a lead compound, researchers can identify the molecular features responsible for potency, selectivity, and other pharmacological properties. nih.gov For derivatives of 5-(difluoromethyl)-1H-indazole, SAR studies have been pivotal in optimizing their activity against various biological targets.

A comprehensive study on indazole arylsulfonamides as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4) demonstrated the importance of substitution patterns on the indazole core. acs.org The study found that methoxy (B1213986) or hydroxyl groups were the most potent substituents at the C4 position. Only small groups were tolerated at the C5, C6, or C7 positions, with C6-substituted analogues being preferred. The N1 position was found to tolerate meta-substituted benzyl (B1604629) groups, while the most effective N3-substituent was a 5-chlorothiophene-2-sulfonamide. acs.org These detailed SAR findings led to the identification of a potent and orally bioavailable development candidate. acs.org

| Compound | C4-Substituent | CCR4 Antagonism (pIC50) |

|---|---|---|

| 7a | -OMe | 7.7 |

| 7b | -OEt | 7.5 |

| 7c | -OPr | 7.1 |

| 7d | -OBn | 6.6 |

| 7k | -CHF2 | 6.8 |

| 7l | -OH | 7.8 |

Another extensive SAR investigation was conducted on derivatives of YC-1 , an indazole derivative with antiplatelet and HIF-1 inhibitory activity. nih.gov This work highlighted the crucial role of different substituents on the N1-benzyl ring.

| Compound | Substitution on Benzyl Ring | HIF-1 Inhibitory Activity (IC50, μM) |

|---|---|---|

| 26a | 2-F | 4.9 |

| 26b | 3-F | 10 |

| 26c | 4-F | 19 |

| 26e | 2-CN | 8.7 |

| 26f | 4-CN | 26 |

These studies concluded that substitution at the ortho position of the benzyl ring with a fluoro or cyano group resulted in better inhibitory activity compared to meta or para substitutions. nih.gov

Development of 5-(Difluoromethyl)-1H-indazole as Molecular Probes or Chemical Tools for Biological Systems

The compound 5-(difluoromethyl)-1H-indazole serves as a valuable starting material and structural scaffold for creating more complex molecules with specific biological functions. evitachem.com When derivatives based on this scaffold are shown to have high potency and selectivity for a particular biological target, such as an enzyme or receptor, they become candidates for development into molecular probes or chemical tools.

A molecular probe is a specialized molecule, often derived from a potent inhibitor, that is used to study the function, localization, and expression of its biological target. This is typically achieved by attaching a reporter group, such as a fluorescent dye, a radioactive isotope, or a biotin (B1667282) tag, to the inhibitor. The resulting probe can then be used in a variety of experimental techniques to visualize or quantify the target in cells and tissues.

The development of highly selective indazole-based inhibitors for targets like the ASK1 kinase or the CCR4 receptor is the essential first step in this process. acs.orgnih.gov For example, a potent and selective CCR4 antagonist could be modified with a fluorescent tag. The resulting probe would allow researchers to visualize the location and trafficking of CCR4 receptors on the surface of immune cells, providing valuable insights into inflammatory processes. While specific examples of such probes derived directly from 5-(difluoromethyl)-1H-indazole are not extensively documented in the reviewed literature, the successful identification of potent and selective ligands based on this scaffold lays the groundwork for their future creation and application as powerful tools in biological research.

Potential Applications in Chemical Biology and Materials Science

Utilization as Building Blocks in Organic Synthesis and Heterocyclic Chemistry

5-(Difluoromethyl)-1H-indazole serves as a crucial building block in the synthesis of more complex heterocyclic structures. fluorochem.co.uk The indazole ring system itself is a versatile scaffold in organic chemistry. ambeed.com The presence of the difluoromethyl group adds another layer of functionality, influencing the reactivity and properties of the final products. acs.org

Derivatives of 5-(difluoromethyl)-1H-indazole, such as its brominated counterparts, can participate in a variety of chemical reactions. evitachem.com These include:

Nucleophilic Substitution: The bromine atom on the indazole ring can be replaced by various nucleophiles, allowing for the introduction of new functional groups. evitachem.com

Cross-Coupling Reactions: These compounds are amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, thus enabling the construction of intricate molecular architectures. fluorochem.co.ukevitachem.com

The synthesis of these building blocks often involves the difluoromethylation of an indazole precursor. researchgate.net The ability to selectively introduce the difluoromethyl group at different positions on the indazole ring allows for the creation of a diverse library of isomers, each with potentially unique properties and applications. researchgate.net

| Reaction Type | Description | Significance |

|---|---|---|

| Nucleophilic Substitution | Replacement of a leaving group (e.g., bromine) with a nucleophile. evitachem.com | Allows for the introduction of diverse functional groups to the indazole core. evitachem.com |

| Cross-Coupling Reactions | Formation of new bonds, often catalyzed by transition metals like palladium. evitachem.com | Enables the synthesis of complex molecules by connecting different molecular fragments. evitachem.com |

| N-difluoromethylation | Introduction of a difluoromethyl group onto a nitrogen atom of the indazole ring. researchgate.net | Creates isomeric products with potentially different biological activities and properties. researchgate.net |

Applications in Agrochemical Research (e.g., Herbicides, Fungicides, Insecticides – focusing on chemical principles and mechanisms of action in targets)

The difluoromethyl group is a key feature in many modern agrochemicals due to its ability to enhance biological activity. acs.org Derivatives of 5-(difluoromethyl)-1H-indazole have shown significant promise in this area, particularly as fungicides. acs.org

Fungicides: Many potent fungicides are derived from pyrazole (B372694) carboxamides, which can incorporate the 5-(difluoromethyl)-1H-indazole moiety. evitachem.com These compounds often act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). evitachem.com

Mechanism of Action: SDHIs disrupt the fungal mitochondrial respiratory chain by inhibiting the enzyme succinate dehydrogenase. evitachem.commdpi.com This enzyme is a crucial component of the Krebs cycle and the electron transport chain, and its inhibition leads to a shutdown of cellular energy production, ultimately causing fungal cell death. evitachem.com Molecular docking studies have shown that the difluoromethyl group can enhance the binding of these inhibitors to the active site of the succinate dehydrogenase enzyme. For instance, the carbonyl oxygen atom of certain indazole-containing pyrazole carboxamides can form hydrogen bonds with key amino acid residues like TYR58 and TRP173 on the SDH enzyme. mdpi.comsemanticscholar.org

Research has demonstrated that some novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides containing an indazole group exhibit broad-spectrum antifungal activity, in some cases surpassing that of commercial fungicides like boscalid. mdpi.comsemanticscholar.org

Herbicides: While direct application of 5-(difluoromethyl)-1H-indazole as a herbicide is less documented, the indazole scaffold is a known component in herbicidal compounds. nih.gov For example, certain 6-indazolyl-2-picolinic acids have shown herbicidal activity by inducing the overproduction of ethylene (B1197577) and abscisic acid (ABA) in plants, leading to their rapid demise. nih.gov This mode of action differs from that of other auxinic herbicides. nih.gov The inclusion of a difluoromethyl group on the indazole ring in such structures is a strategy for potentially modulating their herbicidal potency and spectrum of activity. mdpi.com

Insecticides: The use of 5-(difluoromethyl)-1H-indazole in insecticides is an emerging area of research. The difluoromethyl group has been incorporated into various insecticidal molecules to improve their properties. acs.org

Role as Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. The unique properties of 5-(difluoromethyl)-1H-indazole and its derivatives make them suitable candidates for the development of such probes. evitachem.com The difluoromethyl group can act as a bioisostere for hydroxyl, thiol, or amine groups, allowing these molecules to interact with biological targets in specific ways. researchgate.net

The versatility of the indazole scaffold allows for its incorporation into molecules designed to inhibit specific enzymes, such as kinases. mdpi.com Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases. The difluoromethyl group has been shown to be a valuable addition in the design of kinase inhibitors, helping to fine-tune properties like potency, solubility, and metabolic stability. mdpi.com By creating derivatives of 5-(difluoromethyl)-1H-indazole that target specific kinases, researchers can develop chemical probes to investigate the roles of these enzymes in various biological pathways.

Potential in Materials Science (e.g., Organic Light-Emitting Diodes, Functional Polymers)

The application of 5-(Difluoromethyl)-1H-indazole extends beyond the life sciences into the realm of materials science. evitachem.comevitachem.com

Organic Light-Emitting Diodes (OLEDs): Indazole derivatives are being explored for their use in OLEDs. researchgate.net The aromatic and rigid structure of the indazole ring system can contribute to the thermal stability and chemical resistance of materials. The introduction of a difluoromethyl group can further modify the electronic properties of the molecule, which is a critical factor in the performance of OLED materials.

Functional Polymers: The synthesis of functional polymers with well-defined structures is another area where indazole derivatives are finding use. rsc.org For example, poly(N-arylene diindolylmethane)s have been synthesized via a catalyst-free C–N coupling reaction with difluoro monomers. rsc.org These polymers have shown good thermal stability and strong solid-state fluorescence, with some exhibiting high quantum yields, making them promising candidates for blue-light emitting materials. rsc.org The electrochemical activity of the indole (B1671886) ring allows for cross-linking, which can be used to create films with specific properties. rsc.org The incorporation of 5-(difluoromethyl)-1H-indazole into such polymer backbones could lead to new materials with tailored optical and electronic properties. evitachem.com

Contribution to Fundamental Chemical Biology Research

5-(Difluoromethyl)-1H-indazole and its derivatives contribute to fundamental chemical biology research by providing a versatile platform for structure-activity relationship (SAR) studies. mdpi.com By systematically modifying the structure of these molecules and observing the effects on their biological activity, researchers can gain insights into the molecular interactions that govern biological processes.

For example, the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models for indazole-containing fungicides has provided valuable information about the structural features required for potent antifungal activity. mdpi.comsemanticscholar.org These models help in the rational design of new and more effective compounds.

Furthermore, the study of the synthesis and reactivity of fluorinated indazoles drives innovation in synthetic methodology. researchgate.net The challenges associated with the regioselective introduction of fluorine-containing groups into heterocyclic systems spur the development of new reagents and reaction conditions that have broader applications in organic chemistry.

Future Directions and Emerging Research Avenues for 5 Difluoromethyl 1h Indazole

Development of Novel and Green Synthetic Methodologies

The synthesis of functionalized indazoles is a well-established field, with numerous methods available for the construction of the core heterocyclic system and for the introduction of various substituents. chim.itnih.govresearchgate.net Future research in the synthesis of 5-(Difluoromethyl)-1H-indazole will likely focus on the development of novel, more efficient, and environmentally benign methodologies.

Key areas of development include:

Late-Stage Difluoromethylation: Advances in C-H activation and cross-coupling reactions are enabling the direct introduction of the difluoromethyl group onto a pre-formed indazole ring. rsc.org This approach is highly desirable as it allows for the rapid diversification of complex molecules at a late stage in the synthetic sequence, which is a significant advantage in medicinal chemistry.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. rasayanjournal.co.inmdpi.comikm.org.myrsc.orgresearchgate.net For 5-(Difluoromethyl)-1H-indazole, this translates to the use of greener solvents (such as water or bio-based solvents), the development of catalyst-free reactions, and the use of energy-efficient methods like microwave-assisted synthesis. rasayanjournal.co.in One-pot and multicomponent reactions that reduce the number of synthetic steps and minimize waste are also a major focus. ikm.org.myrsc.org The use of non-ozone-depleting difluoromethylating agents is also a critical aspect of greening the synthesis of this compound.

Advanced Computational Modeling for Refined Prediction of Interactions and Reactivity

Computer-aided drug design (CADD) is an indispensable tool in modern drug discovery. bohrium.compharmafeatures.commdpi.comemanresearch.orgnih.gov For 5-(Difluoromethyl)-1H-indazole, advanced computational modeling can provide deep insights into its behavior at the molecular level, guiding the design of more potent and selective therapeutic agents.

Future computational research will likely involve:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can provide a highly accurate description of the electronic effects of the difluoromethyl group on the indazole ring and its interactions with biological targets. This is particularly important for understanding the nature of the hydrogen bonds formed by the CHF2 group. bohrium.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of 5-(Difluoromethyl)-1H-indazole and its derivatives when bound to a target protein. pharmafeatures.commdpi.com This can help in understanding the residence time of the inhibitor and in identifying key interactions that contribute to binding affinity.

Predictive Modeling of Physicochemical Properties: Computational tools can be used to predict key drug-like properties such as solubility, lipophilicity, and metabolic stability. acs.org For the difluoromethyl group, accurately predicting its contribution to these properties is crucial for the design of orally bioavailable drugs. rsc.org

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The indazole scaffold is present in numerous approved drugs and clinical candidates that target a wide range of biological molecules, particularly protein kinases. nih.govaustinpublishinggroup.commdpi.comresearchgate.net The unique electronic and steric properties of 5-(Difluoromethyl)-1H-indazole suggest that it may interact with novel biological targets or exhibit unique mechanisms of action.

Emerging research in this area includes:

Target Deconvolution for Phenotypic Hits: If 5-(Difluoromethyl)-1H-indazole or its derivatives show interesting activity in cell-based (phenotypic) screens, identifying the specific molecular target(s) will be a key research direction. Techniques such as chemical proteomics and thermal proteome profiling can be employed for this purpose.

Exploring Non-Kinase Targets: While kinases are a major target class for indazoles, this scaffold has also shown activity against other enzymes and receptors. nih.govwiley.com Future research should explore the potential of 5-(Difluoromethyl)-1H-indazole to inhibit other enzyme families, such as proteases or epigenetic targets, or to modulate the function of ion channels or G-protein coupled receptors.

Investigating Novel Mechanisms of Action: The difluoromethyl group may enable interactions that lead to novel mechanisms of inhibition, such as allosteric modulation or the stabilization of inactive protein conformations. nih.gov Detailed biochemical and structural studies will be necessary to elucidate these potential new mechanisms.

Integration with High-Throughput Screening Technologies for Mechanistic Discovery

High-throughput screening (HTS) is a powerful technology for identifying new drug candidates and for elucidating their mechanisms of action. nih.govresearchgate.netacs.orgacs.orgrsc.org The integration of 5-(Difluoromethyl)-1H-indazole and its derivatives into HTS campaigns will be crucial for uncovering their full therapeutic potential.

Future applications of HTS in this context include:

Fragment-Based Screening: The indazole core is a common fragment in fragment-based drug discovery (FBDD). nih.govnih.govmdpi.comacs.org Screening a library of fragments that includes 5-(Difluoromethyl)-1H-indazole against a panel of disease-relevant targets could identify novel starting points for drug discovery programs.

High-Content Imaging Screens: These screens use automated microscopy to assess the effects of compounds on cellular morphology and the localization of fluorescently-tagged proteins. This can provide valuable information about the mechanism of action of 5-(Difluoromethyl)-1H-indazole by revealing its impact on various cellular pathways.

Mass Spectrometry-Based HTS: Label-free HTS methods based on mass spectrometry are becoming increasingly common. acs.org These techniques can be used to directly measure the activity of enzymes and can be a powerful tool for identifying inhibitors like 5-(Difluoromethyl)-1H-indazole.

Design and Synthesis of Derivatives for Specific Chemical Biology Applications

Chemical biology utilizes small molecules as tools to study biological systems. The design and synthesis of derivatives of 5-(Difluoromethyl)-1H-indazole for specific chemical biology applications will be a key area of future research. researchgate.netweebly.com

This includes the development of:

Photoaffinity Probes: By attaching a photoreactive group to the 5-(Difluoromethyl)-1H-indazole scaffold, it is possible to create probes that can be used to covalently label the direct binding partners of the compound in a complex biological sample. mdpi.com This is a powerful method for target identification and validation.

Fluorescent Probes: The synthesis of fluorescently-labeled derivatives of 5-(Difluoromethyl)-1H-indazole would allow for its visualization within cells and tissues, providing insights into its uptake, distribution, and target engagement.

Bifunctional Molecules (e.g., PROTACs): The indazole scaffold could be incorporated into bifunctional molecules like proteolysis-targeting chimeras (PROTACs). These molecules recruit a target protein to the cellular machinery responsible for protein degradation, leading to the selective removal of the target protein.

Understanding the Broader Chemical Space of Difluoromethylated Indazoles for Basic Science Research

Beyond its potential as a therapeutic agent, 5-(Difluoromethyl)-1H-indazole and its analogues are valuable tools for basic science research. A systematic exploration of the chemical space of difluoromethylated indazoles can lead to a deeper understanding of molecular recognition and enzyme function. nih.gov

Key research directions in this area are:

Systematic Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a diverse library of difluoromethylated indazoles with variations at other positions of the ring system will provide a comprehensive understanding of the SAR for different biological targets. nih.govresearchgate.net

Probing Enzyme Active Sites: The unique hydrogen bonding capabilities of the difluoromethyl group can be exploited to probe the active sites of enzymes. acs.org By comparing the binding of 5-(Difluoromethyl)-1H-indazole to its non-fluorinated or trifluoromethylated counterparts, researchers can gain insights into the specific interactions that govern molecular recognition.

Development of Selective Inhibitors for Homologous Proteins: The subtle steric and electronic differences between the difluoromethyl group and other functionalities can be leveraged to develop inhibitors that are selective for one member of a family of closely related proteins, which is a major challenge in drug discovery. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.